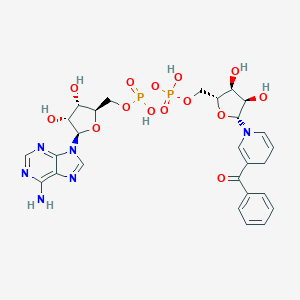
3-Benzoylpyridine-adenine dinucleotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoylpyridine-adenine dinucleotide, also known as this compound, is a useful research compound. Its molecular formula is C27H32N6O14P2 and its molecular weight is 726.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research Applications
-
Cofactor in Enzyme Mechanisms :
BPAD is utilized as a cofactor in studies investigating enzyme mechanisms and kinetics. Its structural similarity to NAD allows it to participate in redox reactions, facilitating the transfer of hydride ions in enzymatic processes. This property makes BPAD a valuable tool for probing the kinetics of various dehydrogenases and other enzymes that utilize NAD or its analogs as cofactors . -
Kinetic Mechanism Studies :
Research has demonstrated that the use of BPAD alters the kinetic mechanisms and substrate specificity of certain enzymes, such as liver alcohol dehydrogenase. The presence of BPAD can modify enzyme activity, providing insights into enzyme function and regulation . This aspect is crucial for understanding metabolic pathways and developing targeted therapies.
Pharmaceutical Development
-
Drug Design and Development :
BPAD has shown potential in pharmaceutical applications, particularly in the design of drugs targeting metabolic disorders. Its ability to mimic NAD allows it to interact with various biological targets, making it a candidate for drug development aimed at modulating metabolic pathways . -
Therapeutic Targets :
The compound's interaction with adenosine receptors highlights its potential as a therapeutic agent for inflammatory diseases and cancer. By modulating receptor activity, BPAD could lead to the development of novel treatments that leverage its biochemical properties .
Case Study 1: Enzyme Kinetics with BPAD
A study investigated the effect of 3-benzoylpyridine-adenine dinucleotide on liver alcohol dehydrogenase. It was found that BPAD altered the substrate specificity, indicating its role as a selective cofactor that could be used to fine-tune enzyme activity for specific substrates. This finding opens avenues for designing selective inhibitors or activators in drug development.
Case Study 2: Pharmaceutical Applications
Research exploring BPAD's pharmacological properties revealed its potential as an anti-inflammatory agent by targeting A3 adenosine receptors. The study demonstrated that compounds based on BPAD could effectively modulate receptor activity, leading to reduced inflammation in preclinical models of rheumatoid arthritis and psoriasis .
Comparative Analysis Table
特性
CAS番号 |
104076-88-2 |
|---|---|
分子式 |
C27H32N6O14P2 |
分子量 |
726.5 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |
InChIキー |
PDQBXNVFMIWCME-XXQHZGKUSA-N |
SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
異性体SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
正規SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Key on ui other cas no. |
104076-88-2 |
同義語 |
3-benzoylpyridine-adenine dinucleotide Bz3PdAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















